Desmethyl 2N-Nitroso Mirtazapine
Description
Properties
Molecular Formula |
C₁₆H₁₆N₄O |
|---|---|
Molecular Weight |
280.32 |
Origin of Product |
United States |
Structural Characterization and Nomenclature of Desmethyl 2n Nitroso Mirtazapine
Standardized Nomenclatural Designations and Synonyms
The compound is identified by various names and codes across different chemical and regulatory databases. These designations ensure precise communication and identification in scientific literature and among researchers.
The International Union of Pure and Applied Chemistry (IUPAC) name for the deuterated version of this compound is 4,4,6,6,14,14-hexadeuterio-5-nitroso-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8(13),9,11,16,18-hexaene. lgcstandards.com A common chemical name is 2-nitroso-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine. sincopharmachem.comsynzeal.comchemicea.com
This compound is also known by several synonyms, which often arise from its role as a mirtazapine (B1677164) impurity or metabolite. These include N-Nitroso Desmethyl Mirtazapine, N-Nitroso Mirtazapine EP Impurity D, and N-Nitroso Mirtazapine USP Related Compound A. synzeal.comchemicea.comallmpus.com
Below is a data table summarizing the key nomenclatural and identification details for Desmethyl 2N-Nitroso Mirtazapine.
| Identifier Type | Designation |
| IUPAC Name (Deuterated) | 4,4,6,6,14,14-hexadeuterio-5-nitroso-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8(13),9,11,16,18-hexaene lgcstandards.com |
| Chemical Name | 2-nitroso-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine sincopharmachem.comsynzeal.comchemicea.com |
| Synonyms | N-Nitroso Desmethyl Mirtazapine, N-Nitroso Mirtazapine EP Impurity D, N-Nitroso Mirtazapine USP Related Compound A synzeal.comchemicea.comallmpus.com |
| Molecular Formula | C₁₆H₁₆N₄O sincopharmachem.comchemicea.comallmpus.combioorganics.biz |
| Molecular Weight | 280.32 g/mol chemicea.comallmpus.com |
| CAS Number | Not Available (for the non-deuterated form) sincopharmachem.comchemicea.comallmpus.combioorganics.biz |
Chemical Structure and its Relationship to Mirtazapine and Demethylated Metabolites
This compound is a derivative of mirtazapine, a tetracyclic antidepressant. chemicea.comnih.gov The chemical structure of mirtazapine is characterized by a four-ring system.
The formation of this compound involves two key transformations of the mirtazapine molecule. The first is demethylation, where the methyl group (CH₃) is removed from the piperazine (B1678402) nitrogen atom. This process results in the formation of desmethyl mirtazapine, also known as normirtazapine. medchemexpress.comcaymanchem.com Desmethyl mirtazapine is a known metabolite of mirtazapine, formed in the body by cytochrome P450 enzymes, particularly CYP3A4. caymanchem.com
The second modification is the addition of a nitroso group (N=O) to the nitrogen atom of the piperazine ring where the methyl group was previously located. chemicea.com This nitrosation of the secondary amine in desmethyl mirtazapine leads to the formation of this compound. chemicea.com
Mechanistic Pathways of Desmethyl 2n Nitroso Mirtazapine Formation
Identification of Precursors and Reactants in Pharmaceutical Systems
The formation of Desmethyl 2N-Nitroso Mirtazapine (B1677164) necessitates the convergence of two key components: a nitrosatable amine and a nitrosating agent, under conditions that facilitate their reaction. ipec-europe.orgcontractpharma.comacs.org
Role of Nitrosatable Amine Moieties within Mirtazapine Structure
The primary precursor for Desmethyl 2N-Nitroso Mirtazapine is the mirtazapine molecule itself, or more specifically, its desmethyl metabolite. Mirtazapine possesses secondary and tertiary amine groups within its tetracyclic structure, which are susceptible to nitrosation. americanpharmaceuticalreview.comnih.gov Secondary amines are particularly reactive and are considered the most likely to undergo nitrosation to form stable N-nitrosamines. americanpharmaceuticalreview.comnih.gov Tertiary amines can also lead to nitrosamine (B1359907) formation, but this process is generally slower and requires more forcing conditions, often involving an initial cleavage step to form a secondary amine. americanpharmaceuticalreview.com The desmethylation of mirtazapine can occur during the manufacturing process or as a degradation product, creating a secondary amine that is highly vulnerable to reaction with nitrosating agents.
Sources and Reactivity of Nitrosating Agents
Nitrosating agents are the second critical component required for the formation of N-nitroso compounds. ipec-europe.orgipec-federation.orgpharmaexcipients.com In pharmaceutical systems, the most common sources of these agents are nitrites (NO₂⁻) and nitrates (NO₃⁻), which can be present as trace impurities in excipients, water, or even leach from packaging materials. acs.orgpharmaexcipients.comresearchgate.net
Nitrous acid (HNO₂), formed from nitrites under acidic conditions, is a potent nitrosating agent. nih.gov Other reactive nitrogen species that can act as nitrosating agents include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl chloride (NOCl). nih.gov While nitrates are generally less reactive, they can be reduced to nitrites, thereby serving as a potential indirect source of nitrosating agents. pharmaexcipients.com The reactivity of these agents is highly dependent on the surrounding chemical environment.
Environmental and Process Factors Influencing Formation
The rate and extent of this compound formation are significantly influenced by various environmental and process-related factors. adventchembio.comipec-europe.orgcontractpharma.com
Impact of pH and Temperature Variations
pH: The pH of the formulation plays a critical role in the nitrosation reaction. Acidic conditions, typically in the pH range of 3-5, are considered optimal for the formation of nitrosamines from secondary amines and nitrites, as they facilitate the formation of the highly reactive nitrosating agent, nitrous acid. usp.orgusp.org At very low pH, the reaction rate may decrease due to the protonation of the amine, making it less nucleophilic. nih.gov While the risk is lower at neutral or basic pH, the formation of nitrosamines can still occur, sometimes catalyzed by other substances like aldehydes. usp.orgusp.org
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including the formation of N-nitrosamines. adventchembio.comcontractpharma.com Storage of pharmaceutical products at high temperatures has been shown to increase the formation of nitrosamine impurities. researchgate.net This is a critical consideration for the entire lifecycle of a drug product, from manufacturing to storage and handling.
Role of Excipients and Formulation Components
Excipients, the inactive ingredients in a drug formulation, can be a significant source of nitrites and other reactive species that contribute to nitrosamine formation. ipec-europe.orgipec-federation.orgpharmaexcipients.comipec-europe.org The concentration of nitrites can vary between different excipients, as well as between different batches from the same manufacturer. pharmaexcipients.comipec-europe.org Beyond being a direct source of reactants, excipients can also influence the micro-environmental pH and moisture content of the formulation, further impacting the potential for nitrosation. ipec-europe.org The presence of water, for example, can facilitate the reaction by bringing the amine and nitrosating agent into solution. pmda.go.jp Certain excipient impurities, such as peroxides and formaldehyde, have also been implicated in promoting nitrosamine formation, sometimes even at neutral or basic pH. acs.org
Proposed Reaction Mechanisms and Intermediate Species
The fundamental reaction for the formation of N-nitrosamines involves the attack of a nitrosatable amine on a nitrosating agent. nih.gov In the case of this compound, the secondary amine of the desmethyl-mirtazapine molecule acts as a nucleophile.
Under acidic conditions, nitrite (B80452) ions are protonated to form nitrous acid (HNO₂). The nitrous acid can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺). The secondary amine of desmethyl-mirtazapine then attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosamine intermediate. Subsequent deprotonation yields the stable this compound.
Other proposed mechanisms involve different nitrosating species. For example, in the presence of nitrogen oxides like dinitrogen trioxide (N₂O₃), the reaction can proceed without the need for strong acidic catalysis. nih.gov The specific mechanism that predominates will depend on the particular conditions present in the pharmaceutical formulation, including the types and concentrations of reactants, pH, temperature, and the presence of catalysts or inhibitors. acs.orgpmda.go.jp
Analytical Methodologies for Desmethyl 2n Nitroso Mirtazapine Detection and Quantification
Advanced Chromatographic and Spectrometric Techniques
Chromatographic separation coupled with spectrometric detection forms the cornerstone of nitrosamine (B1359907) impurity analysis. sigmaaldrich.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are preferred for their high sensitivity and selectivity, which are essential for meeting stringent regulatory limits. sigmaaldrich.comacs.org High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and High-Performance Thin-Layer Chromatography (HPTLC) also serve specific roles in impurity analysis.
LC-MS/MS is a primary technique for the analysis of a wide range of nitrosamine impurities, offering high sensitivity and specificity. nih.govlcms.cz This method is particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC-MS analysis. The chromatographic separation is typically achieved using a reverse-phase column, such as a C18, which effectively separates the nitrosamine impurity from the parent drug and its other metabolites. researchgate.netscirp.org Tandem mass spectrometry (MS/MS) provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, minimizing matrix interference and ensuring reliable results at trace levels. researchgate.net4science.ge
Methods developed for mirtazapine (B1677164) and its primary metabolite, desmethyl mirtazapine, often use mobile phases consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid, which are compatible with mass spectrometry. scirp.orgresearchgate.net Such conditions can be adapted for the analysis of Desmethyl 2N-Nitroso Mirtazapine. The high sensitivity of modern LC-MS/MS systems allows for detection limits in the sub-nanogram-per-milliliter (ng/mL) range, which is crucial for quantifying impurities against strict regulatory thresholds. scirp.orgijpra.com
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatography | Ultra/High-Performance Liquid Chromatography (U/HPLC) |
| Column | C18 (e.g., 100 x 2.1 mm, <3.5 µm particle size) researchgate.netscirp.org |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile scirp.org |
| Flow Rate | 0.4 - 0.5 mL/min scirp.org |
| Injection Volume | 5 - 10 µL scirp.org |
| Column Temperature | 40 °C scirp.org |
| Mass Spectrometry | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization Positive (ESI+) 4science.ge |
| Detection Mode | Multiple Reaction Monitoring (MRM) 4science.ge |
GC-MS/MS is another powerful technique recommended for the analysis of volatile nitrosamines. sigmaaldrich.comrestek.com The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the target nitrosamine. While direct liquid injection is effective for a broad range of nitrosamines, this approach introduces more of the sample matrix into the system, which can be a challenge. restek.com The high temperatures used in the GC inlet and column require that the analyte be thermally stable to avoid degradation and ensure accurate quantification.
For analysis, a non-polar or medium-polarity capillary column is typically used for separation. sigmaaldrich.com Coupling GC with a triple quadrupole mass spectrometer (MS/MS) allows for high selectivity and sensitivity, which is necessary to overcome potential matrix interferences and achieve the low detection limits required by regulatory agencies (low parts-per-billion range). restek.com While many methods focus on more volatile nitrosamines, GC-MS/MS with liquid injection can be optimized for a wider range of compounds. sigmaaldrich.com
Table 2: Representative GC-MS/MS Parameters for Nitrosamine Impurity Analysis
| Parameter | Condition |
|---|---|
| Chromatography | Gas Chromatography (GC) |
| Column | e.g., 5% Phenyl-arylene Polysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Liquid Injection |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 40°C, ramp to 280°C |
| Carrier Gas | Helium |
| Mass Spectrometry | Triple Quadrupole (QqQ) |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
HPLC with UV detection is a widely available and robust analytical technique used in pharmaceutical quality control. nih.govresearchgate.net Numerous HPLC-UV methods have been developed for the quantification of mirtazapine and its primary metabolite, desmethyl mirtazapine, in various matrices. nih.govresearchgate.net These methods typically employ a C18 reverse-phase column with a mobile phase consisting of an acetonitrile and phosphate (B84403) buffer mixture. nih.gov Detection is often performed at a wavelength around 290 nm. nih.gov
While HPLC-UV is excellent for assaying the main components and known related substances, its sensitivity and selectivity are significantly lower than mass spectrometric methods. researchgate.net For trace-level nitrosamine impurities like this compound, HPLC-UV may lack the required sensitivity to meet stringent regulatory limits of low ng/mL or parts-per-billion levels. scirp.orgnih.gov However, it can be a valuable tool for monitoring processes where higher concentrations of the impurity might occur, such as in forced degradation studies or during synthetic process development. researchgate.net
Table 3: Typical HPLC-UV Parameters for Mirtazapine and Related Compounds Analysis
| Parameter | Condition |
|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile / Phosphate Buffer (e.g., pH 3.9-4.3) nih.gov |
| Elution Mode | Isocratic or Gradient nih.gov |
| Flow Rate | 1.0 - 1.2 mL/min nih.gov |
| Detection | UV Spectrophotometer |
| Wavelength | 290 nm nih.gov |
| Column Temperature | 40 °C nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the determination and quantification of active ingredients and impurities in pharmaceutical dosage forms. researchgate.net A validated HPTLC method has been reported for the estimation of mirtazapine in tablets, utilizing a pre-coated silica (B1680970) gel plate and a chloroform:methanol mobile phase, with densitometric quantification at 295 nm. researchgate.net
HPTLC offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. It can serve as a rapid screening tool for impurity profiling. However, similar to HPLC-UV, conventional HPTLC with densitometric detection typically does not offer the sensitivity required for trace-level quantification of genotoxic impurities like nitrosamines. researchgate.net The limit of detection for mirtazapine using a reported HPTLC method was in the microgram (µg) per spot range, which is orders of magnitude higher than the levels required for nitrosamine control. researchgate.net
Table 4: Example HPTLC Method Parameters for Mirtazapine Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Pre-coated Silica Gel 60 F254 on aluminum foil researchgate.net |
| Mobile Phase | Chloroform : Methanol (1:9 v/v) researchgate.net |
| Chamber Saturation | 30 minutes researchgate.net |
| Development Distance | 82 mm researchgate.net |
| Detection | Densitometric scanning |
| Wavelength | 295 nm researchgate.net |
| Rf Value (Mirtazapine) | 0.50 researchgate.net |
Optimized Sample Preparation Strategies
Effective sample preparation is a critical step in any analytical workflow, as it is essential for isolating and concentrating the target analytes from the complex sample matrix. thermofisher.com This process removes interfering substances, thereby improving the accuracy, precision, and reliability of the subsequent chromatographic analysis. thermofisher.com For trace impurities like this compound, enrichment is often necessary to achieve the required detection limits. thermofisher.com
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for preparing samples for the analysis of mirtazapine, its metabolites, and related impurities from pharmaceutical formulations or biological matrices. researchgate.netbrieflands.com
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For mirtazapine and its derivatives, which are basic compounds, the pH of the aqueous sample is typically adjusted to an alkaline state (e.g., using NaOH) to ensure the analytes are in their neutral, un-ionized form. nih.gov This facilitates their extraction into a non-polar organic solvent like a hexane/isoamyl alcohol or hexane/ethyl acetate mixture. nih.govbrieflands.com The organic layer, now containing the enriched analyte, can be evaporated and the residue reconstituted in the mobile phase for injection into the chromatographic system. researchgate.net LLE has demonstrated high recovery rates for mirtazapine and desmethyl mirtazapine, often exceeding 85-90%. scirp.orgnih.govnih.gov
Solid-Phase Extraction (SPE) offers a more automated and often cleaner alternative to LLE. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For compounds like mirtazapine, reverse-phase (e.g., C18) or mixed-mode cation exchange cartridges can be effective. SPE is highly efficient for sample clean-up and concentration, leading to high-quality data, particularly for sensitive LC-MS/MS analysis. researchgate.net
Mitigation of Matrix Effects and Interferences
In quantitative analysis using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact accuracy and precision. usp.orgresearchgate.netresearchgate.net These effects arise from co-eluting components in the sample matrix that interfere with the ionization of the target analyte, leading to either suppression or enhancement of the MS signal. researchgate.netwaters.comchromatographyonline.com For an impurity like this compound, which is typically present at trace levels, mitigating these interferences is paramount for reliable quantification.
Several strategies are employed to minimize or compensate for matrix effects:
Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte. chromatographyonline.comsepscience.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used. usp.org For nitrosamine analysis in water matrices, SPE using activated carbon cartridges has proven effective for extracting polar analytes. thermofisher.comphenomenex.com A simple cleanup procedure involving centrifugation and filtration can also be effective for less complex matrices. sepscience.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds is a crucial step. chromatographyonline.comchromatographyonline.com Altering the stationary phase, mobile phase composition, pH, and gradient elution profile can change the retention time of the analyte relative to matrix components, thereby reducing their impact on ionization. chromatographyonline.com
Calibration Strategies: When matrix effects cannot be eliminated, specific calibration techniques can be used to compensate for them.
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is free of the analyte. This approach helps to ensure that the standards and the samples experience similar matrix effects. nih.govnih.gov
Standard Addition: In this method, known amounts of the analyte are spiked into aliquots of the actual sample. This technique is particularly useful for complex or variable matrices where a representative blank matrix is unavailable. chromatographyonline.comnih.gov
Use of Internal Standards: The most effective way to correct for matrix effects and other variations is through the use of an appropriate internal standard, particularly a stable isotope-labeled version of the analyte. usp.orgnih.govresearchgate.net This is discussed in further detail in section 4.4.
Rigorous Method Validation Parameters for Impurity Analysis
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org For impurity analysis, this means the method must be proven capable of reliably and accurately measuring the specified impurity at the required levels. Regulatory bodies, through guidelines such as those from the International Conference on Harmonisation (ICH), outline the specific parameters that must be evaluated. amazonaws.comich.orgikev.orgfda.gov
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy.
Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com For impurity methods, the LOQ must be at or below the reporting threshold.
Several approaches can be used to determine LOD and LOQ, commonly based on either the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. For the analysis of a related nitrosamine impurity, N-nitroso N-desmethyl diphenhydramine, an LC-MS/MS method achieved an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL.
Assessment of Accuracy, Precision, and Linearity
Accuracy, precision, and linearity are core parameters that establish the quantitative performance of the method within a specified range. ich.org
Accuracy: Defined as the closeness of the test results to the true value, accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or through recovery studies. amazonaws.com Recovery studies involve spiking the matrix with known amounts of the impurity at different concentration levels (e.g., low, medium, and high). The accuracy is then reported as the percentage of the known amount that is recovered by the analysis. ikev.org
Precision: This parameter expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses variations within a laboratory, such as on different days, with different analysts, or on different equipment. ikev.org Precision is typically reported as the relative standard deviation (%RSD) of the measurements.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards at a minimum of five different concentrations. The relationship between concentration and response is demonstrated by the correlation coefficient (r²) of the linear regression, which should ideally be very close to 1.0. ich.org
The following table summarizes validation data from a high-performance liquid chromatography (HPLC) method developed for Mirtazapine and its primary metabolite, Desmethyl Mirtazapine, which indicates the performance levels achievable for related compounds.
| Parameter | Desmethyl Mirtazapine | Reference |
|---|---|---|
| Linearity Range | 10 - 250 ng/mL | waters.com |
| Correlation Coefficient (r²) | ≥0.9981 | waters.com |
| LOD | 0.15 ng/mL | waters.com |
| LOQ | 0.46 ng/mL | waters.com |
| Intra-day Precision (%RSD) | <2.9 | waters.com |
| Inter-day Precision (%RSD) | <2.9 | waters.com |
| Accuracy (Relative Error %) | -0.62 to 5.50 | waters.com |
| Recovery (%) | 106.6 | waters.com |
Evaluation of Selectivity and Robustness
Selectivity (or Specificity): A method's selectivity is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradants, or matrix components. amazonaws.com For impurity methods, it is crucial to demonstrate that the impurity peak is well-resolved from the main API peak and any other potential interferences. amazonaws.com This is often confirmed by analyzing spiked samples and stressed samples (e.g., those exposed to acid, base, light, heat, and oxidation) to ensure no co-elution occurs. ich.org
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org This provides an indication of its reliability during normal usage. Typical variations tested include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. The evaluation of robustness helps establish system suitability parameters to ensure the validity of the method is maintained during routine analysis. ich.org
Utilization of Isotope-Labeled Standards for Quantitation
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative bioanalysis using LC-MS/MS. nih.govscispace.comnih.gov Isotope dilution mass spectrometry (IDMS) is a powerful technique that relies on adding a known amount of an isotopically enriched form of the analyte (the "spike") to the sample. youtube.comwikipedia.org
A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it has the same physicochemical properties as the analyte, the SIL standard co-elutes chromatographically and behaves identically during sample extraction, handling, and ionization in the mass spectrometer. waters.comresearchgate.net
This co-behavior allows the SIL standard to effectively compensate for:
Variability in sample preparation and recovery. scispace.com
Matrix effects (ion suppression or enhancement). waters.comresearchgate.net
Fluctuations in instrument response. scispace.com
By measuring the ratio of the response of the native analyte to the response of the known amount of the SIL standard, a highly accurate and precise quantification can be achieved, even in complex matrices where significant signal variability may occur. nih.govresearchgate.netnih.gov This makes the use of SIL standards particularly crucial for the reliable trace-level quantification of potentially genotoxic impurities like this compound.
Metabolic Transformation Pathways Relevant to Desmethyl 2n Nitroso Mirtazapine Precursors
Mirtazapine (B1677164) Demethylation Pathways in Biological Systems (In Vitro and Animal Models)
Mirtazapine is subject to extensive metabolism in biological systems. Key transformation pathways include 8-hydroxylation, N-demethylation, and N-oxidation. doi.org In humans, the primary routes of metabolism involve demethylation and hydroxylation, followed by conjugation. nih.gov Studies in rats have indicated that the in vivo metabolic profile of mirtazapine can differ from that observed in other species, including humans, with lower oral bioavailability. nih.gov
The biotransformation of mirtazapine is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Several specific CYP isozymes have been identified as key players in its metabolism.
CYP3A4: This enzyme is a major contributor to the N-demethylation of mirtazapine. doi.orgbiomol.comcaymanchem.com In vitro studies using human liver microsomes have demonstrated that CYP3A4 is responsible for more than 50% of N-demethylation, particularly at lower, clinically relevant concentrations of mirtazapine. doi.orgnih.gov The use of ketoconazole (B1673606), a known CYP3A inhibitor, significantly reduces the formation of desmethyl mirtazapine. doi.orgnih.gov
CYP1A2: This isozyme also participates in mirtazapine metabolism. nih.gov It contributes to N-demethylation, particularly at concentrations relevant to in vivo conditions, and is also involved in N-oxidation. doi.org The metabolic activity of CYP1A2 can be influenced by external factors such as smoking, which has been shown to result in lower serum concentrations of mirtazapine. nih.gov
The relative contributions of these enzymes can vary depending on the concentration of mirtazapine. At an anticipated in vivo liver concentration of 2 μM, N-demethylation contributes approximately 35% to the total biotransformation of mirtazapine. doi.orgnih.gov
Key Cytochrome P450 Enzymes in Mirtazapine N-Demethylation
| Enzyme | Primary Role in Mirtazapine Metabolism | Contribution to N-Demethylation | Supporting Evidence |
|---|---|---|---|
| CYP3A4 | Major contributor to N-demethylation and N-oxidation. doi.orgnih.gov | Accounts for >50% of desmethyl mirtazapine formation at concentrations <1 μM. doi.orgnih.gov | Inhibition by ketoconazole reduces metabolite formation. doi.orgnih.gov |
| CYP2D6 | Major contributor to 8-hydroxylation. doi.orgnih.gov | Indirectly influences overall clearance; genetic polymorphisms affect metabolite levels. nih.gov | Genotype correlates with steady-state concentrations of S(+)-N-desmethylmirtazapine. nih.gov |
| CYP1A2 | Contributes to N-demethylation and N-oxidation. doi.orgnih.gov | Contributes approximately 45% to the reaction at in vivo concentrations. doi.org | Involvement in overall clearance; influenced by factors like smoking. nih.gov |
Desmethyl mirtazapine is well-established as a primary and major metabolite of mirtazapine. doi.orgnih.gov It is formed through the direct N-demethylation of the parent compound, a reaction catalyzed mainly by CYP3A4 and to a lesser extent by other CYP enzymes. doi.orgbiomol.comcaymanchem.com In quantitative terms, desmethyl mirtazapine accounts for about 25% of the excreted dose of mirtazapine. doi.org Though it is the only pharmacologically active metabolite, its potency is significantly lower than that of mirtazapine itself. doi.org
General Biotransformation of N-Nitroso Compounds (In Vitro and Animal Studies)
N-nitroso compounds are a class of chemicals that can undergo extensive biotransformation in biological systems. These metabolic processes are critical as they can lead to the formation of reactive intermediates. In vitro models using human cells and tissues, as well as animal studies, have been instrumental in elucidating these pathways. nih.govnih.gov For instance, diethylnitrosamine (DEN), a potent carcinogen, is known to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of alkylating agents. mdpi.com
The enzymatic biotransformation of N-nitroso compounds is a key area of study, as it often represents a metabolic activation step.
Cytochrome P450-Mediated Metabolism: CYP enzymes are central to the metabolism of many N-nitrosamines. mdpi.com The metabolic process often involves α-hydroxylation, which is an oxidative reaction occurring on the carbon atom adjacent to the nitroso group. This creates an unstable intermediate that can decompose to yield reactive electrophiles, such as alkyldiazonium ions, which are capable of modifying cellular macromolecules like DNA. nih.govmdpi.com
Other Enzymatic Pathways: Beyond CYP-mediated reactions, the field of "NNzymes" (enzymes that form N-N bonds) is emerging, highlighting the diverse enzymatic machinery capable of synthesizing and transforming compounds with nitrogen-nitrogen bonds, including N-nitroso compounds. acs.orgresearchgate.net
In addition to enzymatic catalysis, N-nitroso compounds can also undergo non-enzymatic transformations under certain physiological conditions. These processes can be influenced by the chemical environment, such as pH. For example, the reaction of nicotine (B1678760) with nitrite (B80452) to form N-nitroso compounds like NNK is favored at an acidic pH between 3.4 and 4.5. mdpi.com While enzymatic catalysis often relies on transition-state stabilization, non-enzymatic reactions are governed by the inherent chemical properties of the molecule and its surrounding medium. nih.gov The study of non-enzymatic reactions provides a baseline for understanding the rate enhancement and specificity conferred by enzymes. nih.gov
Biotransformation Pathways of N-Nitroso Compounds
| Pathway Type | Key Mechanisms | Mediators/Conditions | Significance |
|---|---|---|---|
| Enzymatic | α-hydroxylation, Oxidative Demethylation | Cytochrome P450 enzymes (e.g., in liver microsomes). mdpi.com | Metabolic activation to reactive intermediates. nih.govmdpi.com |
| Non-Enzymatic | Chemical decomposition, pH-dependent reactions. | Acidity (e.g., gastric environment), chemical instability. nih.govmdpi.com | Formation of N-nitroso compounds from precursors without enzymatic aid. mdpi.com |
Impurity Profiling and Control Strategies in Pharmaceutical Development and Manufacturing
Identification of Formation Sources of Desmethyl 2N-Nitroso Mirtazapine (B1677164)
The formation of N-nitrosamine impurities, such as Desmethyl 2N-Nitroso Mirtazapine, is a significant concern in the pharmaceutical industry. These impurities typically arise from the reaction of secondary or tertiary amines with nitrosating agents, like nitrites. pharmaexcipients.comnih.gov The specific amine precursor for this impurity is Desmethylmirtazapine, a primary metabolite of the active pharmaceutical ingredient (API), Mirtazapine. fda.govwikipedia.org The presence of this precursor, in conjunction with nitrosating agents from various sources, can lead to the generation of this compound during manufacturing or storage.
Impurities from Raw Materials and Excipients
A primary pathway for the introduction of nitrosating agents into a drug product is through contaminated raw materials and, most notably, pharmaceutical excipients. ijpsjournal.comroquette.com Excipients, which can constitute up to 90% of a final drug formulation, are a significant potential source of nitrite (B80452) impurities. roquette.com Mirtazapine tablet formulations commonly include excipients such as lactose, corn starch, magnesium stearate, and colloidal silicon dioxide, any of which can contain trace levels of nitrites. fda.gov
The risk of forming this compound emerges when the Mirtazapine API contains its precursor, Desmethylmirtazapine, as an impurity, which then reacts with nitrites from the excipients during the formulation process or throughout the product's shelf life. pharmaexcipients.com The variability in nitrite levels across different excipients and even between different suppliers of the same excipient is a well-documented challenge. pharmaexcipients.com
Table 1: Potential Nitrite Sources in Pharmaceutical Excipients This table outlines common excipients and their potential to introduce nitrite impurities, which are key reactants in the formation of N-nitrosamines.
| Excipient Type | Role in Formulation | Potential for Nitrite Contamination |
| Fillers/Binders (e.g., Lactose, Microcrystalline Cellulose) | Provide bulk and aid in tablet compression | Can contain varying levels of nitrite impurities depending on the source and processing. |
| Disintegrants (e.g., Corn Starch) | Help the tablet break apart in the digestive tract | May introduce trace amounts of nitrites. |
| Lubricants (e.g., Magnesium Stearate) | Prevent ingredients from sticking to manufacturing equipment | Generally considered a lower risk, but still requires assessment. |
| Glidants (e.g., Colloidal Silicon Dioxide) | Improve the flowability of the powder mixture | Risk assessment is necessary as with all other excipients. |
Process-Related Byproducts during Active Pharmaceutical Ingredient Synthesis
The synthesis of the Mirtazapine API is a multi-step process where impurities can be introduced or generated. Desmethylmirtazapine, the direct precursor to the nitrosamine (B1359907), can be formed as a process-related byproduct during Mirtazapine synthesis. fda.govwikipedia.org The manufacturing process itself can be a source of nitrosating agents, which may be present in recycled solvents, reagents, or water, or introduced via cross-contamination from other processes run on the same equipment. fda.govefpia.eu
If Desmethylmirtazapine is formed as an intermediate or byproduct, its reaction with any nitrosating agents present under specific process conditions (e.g., acidic pH) can lead to the in-situ formation of this compound. zamann-pharma.comyoutube.com For instance, many synthetic routes for Mirtazapine involve a cyclization step using strong acids, which can create an environment conducive to nitrosation. justia.com
Table 2: Potential Impurity Formation in Mirtazapine API Synthesis This table highlights key stages in a representative Mirtazapine synthesis and the potential for the formation of the Desmethylmirtazapine precursor.
| Synthesis Stage | Description | Potential for Precursor (Desmethylmirtazapine) Formation |
| Starting Material Synthesis | Preparation of key precursor molecules. | Starting materials may contain related amine impurities. |
| Condensation/Coupling | Assembling the core structure of Mirtazapine. | Incomplete methylation or side reactions could yield Desmethylmirtazapine. |
| Cyclization | Formation of the final tetracyclic ring system, often under acidic conditions. justia.com | Side reactions or impurities in intermediates can lead to the precursor. |
| Purification | Isolation and purification of the final Mirtazapine API (e.g., crystallization). | If not effectively removed, Desmethylmirtazapine can remain as a process-related impurity in the final API. |
Degradation Products during Drug Product Storage and Formulation
The formation of this compound is not limited to the API synthesis. It can also occur within the finished drug product during storage. Mirtazapine is known to degrade under certain stress conditions, including in acidic, alkaline, and oxidative environments. isca.me A major metabolic and potential degradation pathway for Mirtazapine is N-demethylation, which yields Desmethylmirtazapine. fda.govwikipedia.org
This degradation can happen over the product's shelf life, generating the amine precursor within the tablet or capsule. This newly formed Desmethylmirtazapine can then react with nitrite impurities present in the excipients, leading to the gradual formation of the nitrosamine impurity. fda.gov The kinetics of this reaction are often accelerated by factors such as elevated temperature, humidity, and acidic pH within the formulation's micro-environment. fda.govacs.org
Table 3: Mirtazapine Degradation Profile and Precursor Formation This table summarizes how different conditions can affect Mirtazapine stability and potentially lead to the formation of its nitrosamine precursor, based on general principles of drug degradation. isca.me
| Stress Condition | Effect on Mirtazapine | Formation of Desmethylmirtazapine |
| Acidic Hydrolysis | Degradation observed. isca.me | N-demethylation is a possible degradation pathway. |
| Alkaline Hydrolysis | Significant degradation observed. isca.me | Can promote demethylation reactions. |
| **Oxidation (e.g., H₂O₂) ** | Degradation occurs, especially with heat. isca.me | N-demethylation can be an oxidative process. |
| Photolytic | Slight degradation observed. isca.me | Can contribute to the formation of various degradants. |
| Thermal | Degradation possible at elevated temperatures. | Can accelerate all other degradation pathways. |
Mitigation and Prevention Strategies for N-Nitrosamine Impurities
Regulatory bodies like the FDA have outlined a three-step mitigation strategy for manufacturers, which includes risk assessment, confirmatory testing, and implementing changes to prevent or reduce nitrosamine impurities. fda.gov Effective mitigation focuses on understanding the root causes of formation and implementing targeted control strategies throughout the product lifecycle.
Controlled Selection and Quality of Excipients
Given that nitrites in excipients are a primary risk factor, a crucial prevention strategy is to control the quality of these materials. roquette.comcomplexgenerics.org This involves a multi-faceted approach to excipient selection and management.
Supplier Qualification: Implementing a robust supplier qualification program is essential. fda.gov This includes assessing different suppliers for the same excipient, as nitrite levels can vary significantly, and selecting those who can consistently provide low-nitrite materials. pharmaexcipients.com
Excipient Testing: Manufacturers should consider testing excipients for nitrite content as part of their risk assessment and incoming material inspection process. roquette.com This provides critical data for predicting and controlling potential nitrosamine formation.
Formulation Design: Research has shown that careful selection of excipient suppliers can dramatically reduce nitrosamine formation—in some cases by as much as 89%. pharmaexcipients.com This highlights the importance of considering impurity profiles during the initial formulation design.
Table 4: Interactive Model of Excipient Selection Impact on Nitrosamine Formation This interactive table demonstrates how selecting an excipient supplier with lower nitrite levels can significantly de-risk a formulation. Note: This is an illustrative model based on principles described in the literature. pharmaexcipients.com
| Parameter | Scenario A: Standard Excipient | Scenario B: Low-Nitrite Excipient |
| Assumed Nitrite in Critical Excipient | High (e.g., 500 ppb) | Low (e.g., 50 ppb) |
| Assumed Amine Precursor Level | Constant (e.g., 10 ppm) | Constant (e.g., 10 ppm) |
| Calculated Potential Nitrosamine Formation | High Risk | Low Risk |
| Reduction in Nitrosamine Risk | - | ~90% |
Optimization of Synthetic Processes and In-Process Controls
Controlling nitrosamine formation at the source requires optimizing the API manufacturing process and implementing stringent in-process controls. zamann-pharma.comcomplexgenerics.org
Process Optimization: The synthetic route should be designed to avoid conditions that favor nitrosation, such as highly acidic environments, where possible. zamann-pharma.comyoutube.com This includes carefully controlling pH, temperature, and reaction times.
Raw Material Control: Scrutinizing all raw materials, intermediates, and solvents used in the synthesis for the presence of amines and nitrosating agents is critical to prevent their introduction into the process stream. zamann-pharma.com
Formulation-Based Mitigation: Incorporating inhibitors into the final drug product formulation is an effective strategy. Antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) can act as nitrite scavengers, preventing them from reacting with the amine precursor. fda.govbroadcastmed.com Additionally, adjusting the formulation's micro-environment to a neutral or basic pH can significantly slow the kinetics of the nitrosation reaction. fda.gov
Purge and Removal: Implementing purification steps designed to effectively remove the Desmethylmirtazapine precursor if it is formed as a byproduct during synthesis is a key control measure. efpia.eulactalisingredients.com
Table 5: Summary of Mitigation and Prevention Strategies This table outlines key strategies to prevent the formation of this compound.
| Strategy | Mechanism of Action | Implementation Stage |
| Select Low-Nitrite Excipients | Reduces the concentration of the nitrosating agent reactant. roquette.com | Formulation Development, Raw Material Sourcing |
| Add Antioxidants (e.g., Ascorbic Acid) | Scavenges nitrites, making them unavailable for the nitrosation reaction. fda.govbroadcastmed.com | Drug Product Formulation |
| Adjust Formulation pH | The nitrosation reaction is significantly slower at neutral or basic pH. fda.gov | Drug Product Formulation |
| Optimize API Synthesis Conditions | Avoids process conditions (e.g., low pH, high temp) that promote nitrosation. zamann-pharma.com | API Process Development & Manufacturing |
| Implement Downstream Purification | Removes the amine precursor (Desmethylmirtazapine) from the API. efpia.eulactalisingredients.com | API Manufacturing |
Application of Scavenging Agents for Nitrosating Species
Nitrosating species, such as nitrite salts and nitrogen oxides (NOx), are precursors to the formation of nitrosamines. ondrugdelivery.comondrugdelivery.com One effective control strategy is the use of scavenging agents that can react with and neutralize these nitrosating species, thereby inhibiting the formation of nitrosamines like this compound. dsm-firmenich.com
Commonly Used Scavenging Agents:
A variety of compounds have been investigated for their ability to scavenge nitrosating agents. These can be broadly categorized as:
Antioxidants: Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are well-known antioxidants that have demonstrated effectiveness in inhibiting nitrosamine formation. researchgate.netcontractpharma.com Ascorbic acid is particularly effective in aqueous and weakly acidic conditions, where it can convert nitrosating agents into nitric oxide (NO). contractpharma.com
Amino Acids: Certain amino acids have also shown potential as nitrite scavengers. researchgate.net
Other Functional Excipients: Various other substances are being explored for their scavenging properties when included in drug formulations. dsm-firmenich.com
Mechanism of Action:
Scavenging agents work by competing with the secondary or tertiary amine for the nitrosating agent. For instance, ascorbic acid can reduce nitrous acid and other nitrosating species, preventing them from reacting with the amine functionality present in the drug substance or its precursors. contractpharma.com
A study on mitigating N-nitrosamine formation highlighted the importance of incorporating nitrite scavengers directly into drug product formulations. researchgate.net The research outlined key considerations for their inclusion and discussed the mechanisms by which they inhibit nitrosamine formation. researchgate.net
Table 1: Examples of Nitrosating Agent Scavengers
| Scavenger Type | Example Compound | Mechanism of Action |
| Antioxidant | Ascorbic Acid (Vitamin C) | Reduces nitrosating agents (e.g., N₂O₃, H₂NO₂⁺) to nitric oxide (NO). contractpharma.com |
| Antioxidant | α-Tocopherol (Vitamin E) | Inhibits nitrosation reactions. researchgate.netcontractpharma.com |
| Amino Acids | Various | Compete with amines for nitrosating agents. researchgate.net |
Implementation of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. europa.eunih.gov The implementation of QbD principles is crucial for effectively controlling impurities like this compound.
Key Elements of a QbD Approach for Impurity Control:
Risk Assessment: A thorough risk assessment is the first step in identifying potential sources of nitrosamine impurities. qbdgroup.com This involves evaluating raw materials, manufacturing processes, and storage conditions. fda.govqbdgroup.com For this compound, this would include assessing the potential for the presence of the desmethyl mirtazapine precursor and sources of nitrosating agents.
Process Understanding: A deep understanding of the manufacturing process is essential to identify critical process parameters (CPPs) that could influence the formation of nitrosamine impurities. This knowledge allows for the development of a robust control strategy.
Control Strategy: Based on the risk assessment and process understanding, a comprehensive control strategy is developed. This may include:
Sourcing high-quality raw materials with low levels of nitrite impurities. fda.gov
Optimizing process conditions to minimize the formation of nitrosamines.
Implementing in-process controls and real-time monitoring. europa.eu
Utilizing scavenging agents as discussed in the previous section. researchgate.net
Continuous Improvement: QbD is an iterative process that involves continuous monitoring and improvement of the manufacturing process and control strategy to ensure consistent product quality. europa.eu
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System) provide a framework for implementing QbD. europa.eu
Table 2: QbD Principles for Nitrosamine Impurity Control
| QbD Principle | Application to this compound Control |
| Risk Assessment | Identify and evaluate risks of desmethyl mirtazapine reacting with nitrosating agents from raw materials or process conditions. qbdgroup.com |
| Process Understanding | Determine critical process parameters (e.g., temperature, pH, reaction time) that affect impurity formation. |
| Control Strategy | Implement controls on raw materials, optimize process parameters, and consider the use of scavengers. fda.govresearchgate.net |
| Lifecycle Management | Continuously monitor the process and product to ensure ongoing control of the impurity. europa.eu |
Stability Studies and Pharmaceutical Product Quality Considerations
Stability studies are a critical component of ensuring the quality and safety of pharmaceutical products throughout their shelf life. youtube.com For drugs susceptible to nitrosamine formation, these studies are essential to evaluate the potential for impurity levels to increase over time. acs.org
Key Considerations for Stability Studies:
Forced Degradation Studies: These studies are conducted under stressed conditions (e.g., heat, humidity, light) to identify potential degradation products, including nitrosamines. acs.org This helps to understand the degradation pathways and the propensity of the drug product to form this compound.
Long-Term and Accelerated Stability Testing: Drug products are stored under specified long-term and accelerated conditions to monitor the levels of impurities over the proposed shelf life. acs.org This data is crucial for establishing appropriate storage conditions and expiry dates.
Packaging Evaluation: The choice of packaging can also influence the formation of nitrosamines. ondrugdelivery.com Stability studies should consider the impact of the packaging system on impurity levels. Innovative packaging technologies that incorporate scavenging materials are also being developed. ondrugdelivery.comcontractpharma.com
In-Use Stability: For multi-dose products, in-use stability studies may be necessary to assess the potential for nitrosamine formation after the container is opened. nih.gov
Regulatory guidance emphasizes the need for manufacturers to conduct confirmatory testing if a risk of nitrosamine formation is identified. fda.gov This testing should be part of the stability program to ensure that the drug product remains within acceptable limits for nitrosamine impurities throughout its lifecycle. youtube.com The unexpected finding of nitrosamines in some drug products has underscored the importance of a comprehensive risk assessment strategy for all pharmaceutical products. fda.gov
Computational and Theoretical Investigations of Desmethyl 2n Nitroso Mirtazapine
Molecular Modeling and Conformational Analysis
Molecular modeling is a cornerstone of modern chemical research, enabling the visualization and analysis of a compound's three-dimensional structure. Conformational analysis, a key component of this, explores the different spatial arrangements of atoms in a molecule and their relative stabilities. For a molecule like Desmethyl 2N-Nitroso Mirtazapine (B1677164), understanding its preferred conformation is crucial for predicting its interaction with biological systems and its potential formation pathways.
Structural Conformation and Conformational Stability
Detailed studies on the structural conformation and conformational stability of Desmethyl 2N-Nitroso Mirtazapine are not available in the current body of scientific literature. Such an investigation would typically involve computational methods to identify the most stable three-dimensional shapes of the molecule. The data presented in public chemical databases is generally limited to basic computed properties and does not constitute a full conformational analysis.
Table 1: Computed Molecular Properties of this compound-d6 (Note: This data is from publicly available databases and does not represent a dedicated research study on conformational analysis.)
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀D₆N₄O | PubChem nih.gov |
| Molecular Weight | 286.36 g/mol | PubChem nih.gov |
| XLogP3 | 3.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
Prediction of Reactivity and Potential Formation Pathways
Predicting the reactivity and potential formation pathways of this compound through computational means would involve analyzing its electronic structure and identifying sites susceptible to chemical reaction. While general mechanisms of nitrosamine (B1359907) formation are well-understood, a specific predictive study for this compound has not been published. Such a study would be invaluable for understanding the conditions under which this impurity might form from its parent compound, mirtazapine.
Regulatory Framework and Compliance in Pharmaceutical Quality Control
International Council for Harmonisation (ICH) Guidelines for Impurities (e.g., ICH Q3, ICH M7)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. These guidelines provide a framework for the control of impurities in drug substances and drug products.
ICH Q3A(R2) and Q3B(R2): These guidelines address impurities in new drug substances and new drug products, respectively. europa.eueuropa.eugmp-compliance.orggmp-compliance.orgich.orgich.orgtga.gov.aueuropa.eu They establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgtuwien.ac.atjpionline.org For Desmethyl 2N-Nitroso Mirtazapine (B1677164), these guidelines would necessitate its identification and characterization if it exceeds the specified thresholds. ich.orgtuwien.ac.at The guidelines also require a rationale for the inclusion or exclusion of impurities in the drug substance and product specifications. ich.orgeuropa.eutuwien.ac.at
ICH M7(R2): This guideline specifically focuses on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgfda.govtga.gov.aubiopharminternational.com N-nitrosamines are classified as a "cohort of concern" due to their known mutagenic and carcinogenic properties. fda.govqbdgroup.comijnrd.org Therefore, the presence of Desmethyl 2N-Nitroso Mirtazapine would trigger a rigorous risk assessment under ICH M7. europa.euich.org The guideline outlines a risk-based approach to control these impurities, often to a level associated with a negligible risk, known as the Threshold of Toxicological Concern (TTC). biopharminternational.com For known carcinogens, a compound-specific acceptable intake (AI) is established. europa.eufda.gov
| Guideline | Focus | Relevance to this compound |
| ICH Q3A(R2) | Impurities in New Drug Substances | Establishes thresholds for reporting, identification, and qualification of impurities like this compound in the active pharmaceutical ingredient. europa.eugmp-compliance.orgich.orgtuwien.ac.atjpionline.org |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses degradation products and impurities in the final drug product, which could include this compound formed during manufacturing or storage. europa.eugmp-compliance.orgich.orgtga.gov.aueuropa.eu |
| ICH M7(R2) | DNA Reactive (Mutagenic) Impurities | Classifies N-nitrosamines as a "cohort of concern" requiring stringent control. fda.govqbdgroup.comijnrd.org Mandates a thorough risk assessment and the establishment of an acceptable intake (AI) limit for this compound to mitigate carcinogenic risk. europa.euich.orgfda.govbiopharminternational.com |
Specific Guidance from Regulatory Agencies (e.g., FDA, EMA, USP) on Nitrosamine (B1359907) Impurities
In response to the discovery of nitrosamine impurities in several drug products, regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the United States Pharmacopeia (USP) have issued specific guidance. europa.eufda.govfederalregister.govbasciences.com
FDA: The FDA has issued guidance for the industry on the control of nitrosamine impurities in human drugs. fda.govfda.govfederalregister.gov This guidance recommends a three-step process for manufacturers: risk assessment, confirmatory testing if a risk is identified, and implementation of changes to prevent or reduce nitrosamine impurities. fda.govaapsnewsmagazine.org The FDA also maintains a web page with updated information on recommended acceptable intake (AI) limits for various nitrosamine impurities. fda.govraps.orgfda.gov
EMA: The EMA has also provided detailed guidance for marketing authorization holders, requiring them to conduct risk evaluations to identify products at risk of N-nitrosamine formation. europa.eueuropa.euslideshare.net If a risk is identified, confirmatory testing is required. europa.eupublications.gc.ca The EMA emphasizes a precautionary approach to mitigate the risk of nitrosamine impurities during the manufacturing process. slideshare.net
USP: The USP has developed General Chapter <1469> on nitrosamine impurities, which provides guidance on risk assessment, control strategies, and analytical procedures for detecting and quantifying these impurities. basciences.comshimadzu.com.sguni-onward.com.twusp.org The chapter lists acceptable intake limits for several common nitrosamines. basciences.com
These regulatory bodies work in collaboration to harmonize their approaches and share information to ensure the safety and quality of the global drug supply. fda.gov
Methodologies for Risk Assessment of N-Nitrosamine Impurities (from a chemical process perspective)
A thorough risk assessment is the cornerstone of controlling N-nitrosamine impurities. qbdgroup.comaapsnewsmagazine.org From a chemical process perspective, the risk assessment for this compound would involve a comprehensive evaluation of the entire manufacturing process of mirtazapine.
Key aspects of the risk assessment include:
Identification of Potential Sources of Nitrosating Agents and Amines: This involves scrutinizing all raw materials, starting materials, intermediates, reagents, solvents, and catalysts used in the synthesis of the active pharmaceutical ingredient (API) and the formulation of the drug product. aapsnewsmagazine.orgzamann-pharma.comsimsonpharma.com The presence of secondary or tertiary amines in the mirtazapine structure or its precursors, along with potential sources of nitrites (e.g., in excipients or from the degradation of nitro-containing compounds), creates a potential for the formation of this compound. fda.govmavenrs.com
Evaluation of Process Conditions: The risk assessment must consider reaction conditions such as temperature, pH, and the presence of catalysts that could facilitate the nitrosation reaction. simsonpharma.commavenrs.com Acidic conditions, in particular, can promote the formation of nitrous acid from nitrite (B80452) salts, which is a key nitrosating agent. fda.govmavenrs.com
Analysis of Degradation Pathways: The potential for this compound to form as a degradation product during storage of the drug substance or drug product must also be evaluated. ich.orgeuropa.euaapsnewsmagazine.org
Assessment of Manufacturing Equipment and Packaging: The risk assessment should also consider the potential for contamination from manufacturing equipment and leaching from packaging materials. aapsnewsmagazine.orgsimsonpharma.comkhlaw.com
| Risk Factor | Description |
| Raw Materials | Presence of secondary/tertiary amines and nitrosating agents (e.g., nitrites) in starting materials, reagents, or solvents. aapsnewsmagazine.orgzamann-pharma.comsimsonpharma.com |
| Process Conditions | Acidic pH, elevated temperatures, and certain catalysts can promote the formation of nitrosamines. simsonpharma.commavenrs.com |
| Degradation | The drug substance or excipients may degrade over time to form nitrosamine impurities. ich.orgeuropa.euaapsnewsmagazine.org |
| Cross-Contamination | Contamination from shared equipment or processing lines. europa.eu |
| Packaging Materials | Leaching of nitrosamines or nitrosating agents from container closure systems. simsonpharma.comkhlaw.com |
Mandated Control Strategies and Analytical Testing Requirements
Following a risk assessment that identifies a potential for the presence of this compound, regulatory guidelines mandate the implementation of control strategies and analytical testing. europa.eukhlaw.com
Control Strategies: The primary goal of control strategies is to prevent or reduce the formation of nitrosamine impurities to a level at or below the acceptable intake (AI) limit. ijnrd.orgkhlaw.com
Process Optimization: This may involve modifying the manufacturing process to avoid conditions that favor nitrosamine formation, such as adjusting pH or temperature. zamann-pharma.comsimsonpharma.comkhlaw.com
Raw Material Control: Sourcing high-purity raw materials and implementing stringent specifications for incoming materials can minimize the introduction of precursors. zamann-pharma.comkhlaw.com
Use of Inhibitors: In some cases, antioxidants like ascorbic acid or alpha-tocopherol (B171835) may be added to the formulation to inhibit the nitrosation reaction. zamann-pharma.com
Formulation Redesign: If necessary, the drug product may be reformulated to use excipients with lower nitrite content. zamann-pharma.com
Analytical Testing: Confirmatory testing is required to determine the actual level of this compound in the drug product. publications.gc.capacelabs.com
Methodology: Highly sensitive and specific analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are typically required to detect and quantify nitrosamines at the trace levels specified by regulatory agencies. mavenrs.commeasurlabs.compmda.go.jp
Validation: The analytical methods used must be properly validated to ensure their accuracy, precision, and reliability. fda.govpacelabs.com
Specifications: If testing confirms the presence of this compound above a certain threshold (often 10% of the AI limit), a specification for this impurity must be included in the drug product release testing. khlaw.com
| Control Measure | Description |
| Process Optimization | Modifying reaction conditions (e.g., pH, temperature) to disfavor nitrosamine formation. zamann-pharma.comsimsonpharma.comkhlaw.com |
| Raw Material Qualification | Establishing strict controls and testing for nitrosamine precursors in raw materials. zamann-pharma.comkhlaw.com |
| Use of Scavengers/Inhibitors | Adding substances that react with nitrosating agents to prevent nitrosamine formation. zamann-pharma.com |
| Analytical Testing | Employing validated, sensitive methods (e.g., LC-MS, GC-MS) for routine monitoring and batch release. mavenrs.commeasurlabs.compmda.go.jp |
| Setting Specifications | Establishing limits for this compound in the drug substance and/or drug product. khlaw.com |
Future Research Directions and Emerging Trends
Development of Novel and Enhanced High-Throughput Analytical Methodologies
The need to screen numerous raw materials, in-process samples, and finished products for potential nitrosamine (B1359907) contamination has highlighted the limitations of traditional, time-consuming analytical methods. nih.gov Consequently, a significant research trend is the development of rapid and high-throughput screening techniques.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is one such emerging technique that simplifies the quantitative analysis of volatile nitrosamines. news-medical.net SIFT-MS offers a substantial throughput advantage—potentially threefold over conventional chromatographic methods—by streamlining sample preparation and accelerating analysis times. news-medical.net This method avoids the need for derivatization of highly polar nitrosamines, further reducing complexity. news-medical.net
For more comprehensive analysis, the industry is moving towards advanced mass spectrometry platforms. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain foundational, their coupling with high-resolution mass spectrometry (HRMS) is becoming essential. nih.govnih.gov LC-HRMS, in particular, is capable of detecting and quantifying multiple nitrosamine impurities at extremely low levels, with quantitation limits as low as 0.005 ppm. fda.gov The high selectivity of HRMS helps in differentiating actual nitrosamines from other interfering impurities, ensuring the reliability of test results. fda.gov
Future methodologies will likely combine the speed of screening methods with the confirmatory power of high-resolution systems. The goal is to create a tiered approach: a rapid, high-throughput method for initial screening, followed by a robust and highly sensitive LC-HRMS or GC-MS/MS method for confirmation and precise quantification of any detected impurities. thermofisher.comseqens.com
| Analytical Technique | Primary Application | Key Advantages | Limitations | Relevant Sources |
|---|---|---|---|---|
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | High-throughput screening of volatile nitrosamines | Fast analysis, minimal sample prep, high throughput | Primarily for volatile compounds | news-medical.net |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Detection, quantification, and confirmation of a wide range of nitrosamines | High sensitivity (sub-ppm levels), high selectivity, suitable for non-volatile compounds | Longer analysis time than SIFT-MS, more complex instrumentation | fda.govseqens.com |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Targeted analysis of volatile and semi-volatile nitrosamines | High separation efficiency, high sensitivity | Not suitable for non-volatile impurities; risk of thermal degradation causing false positives (e.g., ranitidine) | thermofisher.com |
| Triple Quadrupole Mass Spectrometry (LC-MS/MS) | Robust, cost-effective, high-throughput targeted analysis | Excellent for monitoring known nitrosamines with high robustness | Less effective for identifying unknown impurities compared to HRMS | thermofisher.com |
Deeper Elucidation of Complex and Unforeseen N-Nitrosamine Formation Mechanisms
Initial understanding of N-nitrosamine formation centered on the straightforward reaction between a secondary or tertiary amine and a nitrosating agent (like nitrous acid from nitrite (B80452) salts) under acidic conditions. researchgate.netnih.govimpactfactor.org However, recent investigations have revealed that the formation of impurities such as Desmethyl 2N-Nitroso Mirtazapine (B1677164) can be far more complex and can occur under a wider range of conditions.
Research is now delving into alternative and catalytic pathways. For instance, studies have shown that carbonyl compounds, such as formaldehyde, can catalyze N-nitrosamine formation, particularly under neutral and basic conditions. acs.orgnih.gov This pathway involves the formation of intermediate species like carbinolamines and highly reactive iminium ions, which then react with nitrite. acs.orgnih.gov Other research has identified alternative mechanisms during water treatment with ozone, where reactive intermediates like hydroxylamine (B1172632) and dinitrogen tetroxide (N2O4) can lead to nitrosamine formation. researchgate.net
A major emerging area of concern is the formation of N-nitrosamine drug substance-related impurities (NDSRIs). researchgate.netconsensus.app These impurities are structurally similar to the active pharmaceutical ingredient (API) and can be formed during manufacturing or even during the shelf-life of the drug product. researchgate.netconsensus.app The formation of NDSRIs is challenging because their precursors are inherent to the drug substance itself. researchgate.net Future research will focus on developing standardized stress testing conditions to deliberately probe for these complex reactions, helping to predict and control the formation of novel NDSRIs that might otherwise go undetected. acs.org
Integration of Green Chemistry Principles for Impurity Reduction
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance safety. This trend extends to the management of nitrosamine impurities, with a focus on prevention and sustainable remediation.
One key strategy is the use of inhibitors or "scavengers" during formulation. Incorporating antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) into a drug product can effectively inhibit the nitrosation reaction, thereby preventing the formation of nitrosamines. zamann-pharma.com Another preventative green approach involves modifying the micro-environment of the formulation to a neutral or basic pH, as the primary nitrosation reaction is significantly slower outside of acidic conditions. zamann-pharma.com
For cases where nitrosamines are already present, research is exploring environmentally benign methods for their removal or degradation. An example is the metal-free reduction of aryl-N-nitrosamines using thiourea (B124793) dioxide, a sustainable reductant that works in an aqueous medium under mild conditions. rsc.org Furthermore, green principles are being applied to the analytical methods themselves. Tools like the Green Analytical Procedure Index (MoGAPI) are being used to evaluate and minimize the environmental impact of analytical procedures by promoting the use of less hazardous solvents and reducing energy consumption. nih.gov
Advanced Computational Approaches for Predictive Impurity Management
Advanced computational and in silico tools are becoming indispensable for proactively managing the risk of nitrosamine impurities. These approaches allow for the prediction of potential issues before they arise in a laboratory or manufacturing setting.
Predictive models are being developed to assess the likelihood of nitrosamine formation in a specific drug product. mdpi.comresearchgate.net These models can function as powerful risk assessment tools by inputting variables such as the formulation composition, the known nitrite levels in different excipients, the molecular weight of the potential nitrosamine, and the expected conversion rate based on manufacturing processes (e.g., wet granulation vs. direct compression). mdpi.com Such tools enable formulators to perform virtual experiments, for instance, by calculating how changing the supplier of an excipient to one with lower nitrite content could reduce the final nitrosamine level in the tablet. mdpi.com
Quantum chemical computations are also being employed to gain a deeper mechanistic understanding of formation pathways. acs.orgnih.gov These calculations can reveal the energy barriers and stability of various reaction intermediates, supporting the elucidation of complex mechanisms like those catalyzed by carbonyl compounds. acs.orgnih.gov In addition to predicting formation, computational toxicology tools are crucial for risk assessment. The Carcinogenic Potency Categorization Approach (CPCA) uses structure-activity relationships to place novel nitrosamines into potency categories, allowing for the establishment of acceptable intake limits even when compound-specific toxicological data is unavailable. complexgenerics.org
| Input Parameter | Description | Purpose in the Model | Relevant Sources |
|---|---|---|---|
| Dosage Form Composition (%) | The percentage of each ingredient (API, excipients) in the final tablet. | Calculates the contribution of each component to the total nitrosamine content. | mdpi.com |
| Tablet Dose Weight | The total weight of a single dosage unit. | Used to convert impurity concentration (ppm) to absolute intake per dose. | mdpi.comresearchgate.net |
| Nitrite Level in Ingredients | The measured or estimated concentration of nitrite in the API and each excipient. | Serves as the primary precursor concentration for the formation calculation. | mdpi.com |
| Nitrosamine Molecular Weight | The molecular weight of the specific nitrosamine being assessed (e.g., Desmethyl 2N-Nitroso Mirtazapine). | Required for stoichiometric conversion from nitrite to nitrosamine. | mdpi.com |
| Percentage of Conversion | The expected efficiency of the nitrosation reaction, influenced by factors like manufacturing process (wet granulation, etc.) and amine type. | A critical variable that models the reaction kinetics and final yield. | mdpi.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
